Methylamino-PEG2-acid

Overview

Description

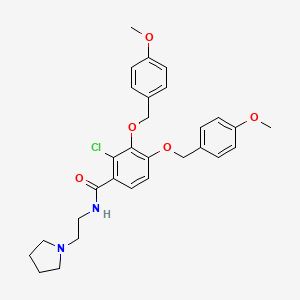

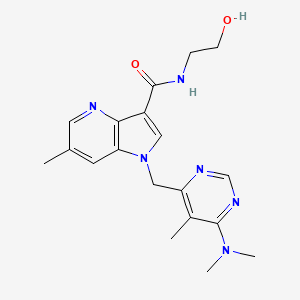

Methylamino-PEG2-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Scientific Research Applications

1. Magnetic Resonance Imaging (MRI) Contrast Agents

- Polyethylene glycol (PEG) conjugation with generation-4 polyamidoamine dendrimers enhances hydrophilicity, leading to longer circulation half-life and lower immunogenicity in MRI contrast agents. This makes them effective for vascular imaging with prolonged retention and increased excretion rates (Kobayashi et al., 2001).

2. Pharmaceutical Applications

- PEG-based copolymers, including PEG fragments and polyamino acids, show biocompatibility and non-toxicity, making them suitable for various pharmaceutical applications. They exhibit unique adsorption properties on colloidal surfaces, impacting drug delivery systems (Ostolska et al., 2016).

3. Hydrogel Fabrication

- PEG-based hydrogels have been developed for controlled drug release. These hydrogels exhibit pH-dependent swelling behavior and are useful in creating polymeric matrices for various medical applications (Zahra et al., 2021).

4. Polymer Synthesis

- PEG and its derivatives are integral in the synthesis of polymers for bioconjugation and other applications. Their properties like solubility and non-immunogenicity are crucial in the synthesis of aromatic and heteroaromatic oligoamides (König et al., 2000).

5. Biomedical Research

- Partly PEGylated polyamidoamine dendrimers are studied for tumor-selective targeting of anticancer drugs. The degree of PEGylation affects the pharmacokinetics and biodistribution, enhancing tumor accumulation and reducing liver and spleen uptake (Zhu et al., 2010).

6. Catalysis in Organic Synthesis

- PEG derivatives like PEG-OSO3H serve as efficient, eco-friendly catalysts in organic synthesis, particularly in the Friedlander synthesis of poly-substituted quinolines (Hasaninejad et al., 2011).

7. Water Treatment

- PEG di-itaconate and its influence on hydrogels are explored for water treatment, showcasing improvements in swelling properties and dye sorption abilities, beneficial for textile effluent treatment (Dey et al., 2017).

8. Drug Delivery Systems

- PEGylated dendrimers and other PEG-based polymers have shown potential in targeted drug delivery, especially for anti-cancer agents, due to their controlled release properties and reduced systemic toxicity (Khan et al., 2018).

9. Enzymatic Reactions

- Studies on the oxidation of PEG by alcohol dehydrogenase provide insights into the metabolic pathways of PEG in mammalian systems, which is crucial for understanding its pharmacokinetics (Herold et al., 1989).

Mechanism of Action

Target of Action

Methylamino-PEG2-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound interacts with these proteins through its reactive methylamine group .

Mode of Action

this compound interacts with its targets through its reactive methylamine group, which can react with carboxylic acids and carbonyls . This interaction leads to the formation of a stable amide bond . The compound’s mode of action is based on the principle of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . By interacting with target proteins, this compound can lead to their selective degradation . This can affect various downstream effects, depending on the specific proteins targeted.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the degradation of target proteins . By leading to the selective degradation of these proteins, this compound can potentially influence various cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound’s methylamine group . Additionally, the presence of other compounds that can react with the methylamine group could also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Methylamino-PEG2-acid plays a significant role in biochemical reactions due to its reactive functional groups. The methylamine group can form stable amide bonds with carboxylic acids in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . This reactivity makes this compound useful in the conjugation of biomolecules, including proteins and enzymes. For instance, it can be used to link enzymes to substrates or to create enzyme-polymer conjugates, enhancing the stability and activity of the enzymes .

Cellular Effects

This compound influences various cellular processes by modifying the surface properties of cells and interacting with cellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of this compound to cell surface proteins can alter cell signaling pathways by modifying receptor-ligand interactions . Additionally, it can impact gene expression by facilitating the delivery of nucleic acids into cells, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The methylamine group can form covalent bonds with carboxylic acids, leading to the formation of stable amide linkages . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Furthermore, this compound can influence gene expression by facilitating the delivery of genetic material into cells, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to modify cell surfaces or deliver genetic material .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions by facilitating the delivery of biomolecules. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes or causing oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying enzyme activities and substrate availability . For example, the compound can be metabolized by enzymes that recognize its carboxylic acid and methylamine groups, leading to the formation of intermediate metabolites that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse easily through aqueous environments . Additionally, the compound can be actively transported by specific transporters or bind to proteins that facilitate its localization to particular cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications . For instance, it may localize to the cell membrane, cytoplasm, or nucleus, depending on the presence of specific targeting sequences or interacting proteins .

Properties

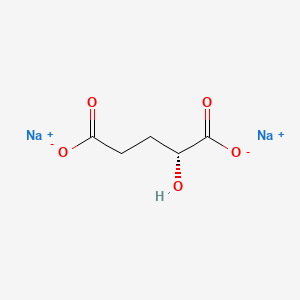

IUPAC Name |

3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-9-3-5-13-7-6-12-4-2-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAMTZREVKICMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

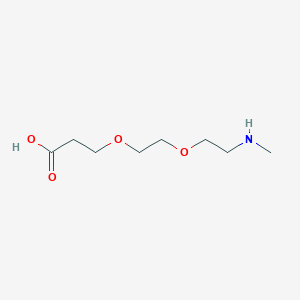

Canonical SMILES |

CNCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.